molecular formula C12H10ClN3O3 B3124830 methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 320423-32-3

methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B3124830
CAS No.: 320423-32-3
M. Wt: 279.68 g/mol
InChI Key: OIJSXSHKPYVMHY-VGOFMYFVSA-N
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Description

Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a phenyl group, a chloro group, and a hydroxyimino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole intermediate is then subjected to chlorination to introduce the chloro substituent. The hydroxyimino group is introduced through the reaction of the corresponding aldehyde with hydroxylamine hydrochloride under acidic conditions. Finally, esterification of the carboxylic acid group with methanol yields the desired compound .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to the hydroxyimino group or further to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking its activity and thereby inhibiting the biochemical pathway it regulates. The hydroxyimino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the phenyl group can engage in hydrophobic interactions. These interactions disrupt the enzyme’s function, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-chloro-4-[(hydroxyimino)methyl]-1H-pyrazole-3-carboxylate: Lacks the phenyl group, which may affect its binding affinity and specificity.

    Methyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the chloro group, which may influence its reactivity and stability.

    Methyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the hydroxyimino group, which may alter its hydrogen bonding interactions and overall activity.

Properties

IUPAC Name

methyl 5-chloro-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-19-12(17)10-9(7-14-18)11(13)16(15-10)8-5-3-2-4-6-8/h2-7,18H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJSXSHKPYVMHY-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NO)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331403
Record name methyl 5-chloro-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

320423-32-3
Record name methyl 5-chloro-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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